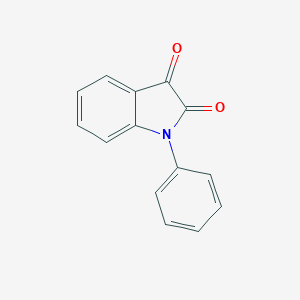

1-Phenylisatin

Description

Significance of the Isatin (B1672199) Scaffold in Drug Discovery

Isatin is a privileged heterocyclic moiety, first identified in 1841, that consists of a fused benzene (B151609) and a five-membered pyrrolidine (B122466) ring containing two carbonyl groups. researchgate.netijpsr.comnih.gov This unique structural arrangement allows it to interact with a wide range of biological targets, including various enzymes and receptors. researchgate.net Consequently, isatin and its derivatives have been shown to exhibit a remarkable spectrum of pharmacological activities. mdpi.combenthamdirect.com

These activities are diverse and have been extensively documented in scientific literature. They include, but are not limited to, anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties. mdpi.comijpsr.comeurekaselect.com The versatility of the isatin nucleus makes it a valuable starting point, or scaffold, for the design and synthesis of new, potent medicinal compounds. researchgate.netijpsr.com

Table 1: Selected Biological Activities of the Isatin Scaffold

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines by targeting pathways like angiogenesis and cell proliferation. | benthamdirect.com |

| Anticonvulsant | Shows potential in managing seizures, a property attributed to its interaction with neural pathways. | mdpi.com |

| Antimicrobial | Active against a range of bacteria and fungi, making it a candidate for developing new anti-infective agents. | benthamdirect.com |

| Antiviral | Demonstrates inhibitory effects against certain viruses, including potential anti-HIV activity. | mdpi.com |

| Anti-inflammatory | Possesses properties that can reduce inflammation, a key factor in many chronic diseases. | eurekaselect.com |

Role of N-Substitution in Enhancing Bioactivity

The isatin molecule has several positions where chemical modifications can be made to alter its properties, notably at the N1, C3, and C5 positions. jocpr.comnih.gov Substitution at the N1-position is a particularly common and effective strategy in medicinal chemistry to modulate the bioactivity of the resulting compound. jocpr.comresearchgate.net Attaching different chemical groups to the nitrogen atom can significantly alter the molecule's size, shape, and electronic distribution, which in turn affects its ability to bind to biological targets. nih.gov

The introduction of a phenyl group at the N1 position to create 1-Phenylisatin is a prime example of this strategy. jocpr.com This substitution enhances the compound's lipophilicity (its ability to dissolve in fats and oils), which can improve its passage through cellular membranes. Furthermore, the phenyl ring itself can engage in additional binding interactions, such as pi-pi stacking, with target proteins, potentially leading to increased potency and selectivity. researchgate.net Research has shown that N-phenyl substitution on the isatin core can lead to significant antitumor activities. jocpr.com

Historical Context and Current Research Landscape

The history of isatin dates back to its discovery as a product of the oxidation of indigo, a natural dye. researchgate.net Since then, extensive research has been dedicated to developing synthetic methods for isatin and its numerous derivatives. nih.govrsc.org

Today, this compound and its analogues are at the forefront of this research. chemimpex.com They are actively being synthesized and evaluated for a variety of therapeutic applications. chemimpex.comthermofisher.com Current investigations are particularly focused on their potential as anticancer agents, with studies exploring their effects on different human tumor cell lines like liver cancer (HepG2), colon cancer (HT-29), and leukemia (K562). jocpr.com Additionally, its role as a precursor for compounds with anticonvulsant and antimycobacterial properties is also a significant area of study. thermofisher.com The ongoing research highlights the sustained interest in this compound as a versatile and promising scaffold for the development of future pharmaceuticals. chemimpex.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-phenylindole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-11-8-4-5-9-12(11)15(14(13)17)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCPWBIMRYXUOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20222626 | |

| Record name | 1H-Indole-2,3-dione, 1-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723-89-7 | |

| Record name | 1-Phenylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=723-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-2,3-dione, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000723897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 723-89-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-2,3-dione, 1-phenyl- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20222626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Phenylisatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Phenylisatin

Cyclization Reactions for 1-Phenylisatin Synthesis

One of the foundational strategies for forming the this compound scaffold involves intramolecular cyclization reactions. These methods build the characteristic five-membered heterocyclic ring onto an existing N-phenylated acyclic precursor.

A significant industrial method for synthesizing this compound involves the cyclization of phenylpentanoic acid derivatives. The Stolle synthesis is a classic and effective method for preparing isatins and their derivatives. biomedres.usdergipark.org.tr This pathway typically begins with the reaction of an aniline (B41778) with oxalyl chloride, which forms a chlorooxalylanilide intermediate. dergipark.org.trresearchgate.net This intermediate is then induced to cyclize, forming the indole-2,3-dione ring system. In the context of this compound, this would involve starting with aniline, which is first acylated and then cyclized.

A notable process detailed in patent literature employs a solvent-switch strategy to enhance the reaction's safety profile by replacing toxic benzene (B151609) with nitrobenzene (B124822). The synthesis proceeds in a two-step mechanism:

Activation of the acid derivative : Phenylpentanoic acid is dissolved in nitrobenzene and reacts with oxalyl chloride under an inert nitrogen atmosphere.

Intramolecular Cyclization : A Lewis acid is introduced to catalyze the intramolecular cyclization, leading to the formation of the isatin (B1672199) core.

Lewis acids are pivotal in promoting the cyclization step of many isatin syntheses, including the Stolle reaction. biomedres.us They function by activating the acyl group, facilitating the intramolecular electrophilic attack on the N-phenyl ring to close the five-membered ring.

Anhydrous aluminum chloride (AlCl₃) is a commonly preferred Lewis acid due to its strong acidity and cost-effectiveness. In the cyclization of phenylpentanoic acid derivatives, AlCl₃ catalyzes the formation of the isatin core at elevated temperatures, such as 70°C. Other Lewis acids, including boron trifluoride (BF₃) and titanium tetrachloride (TiCl₄), are also employed in these types of cyclization reactions. biomedres.usdergipark.org.tr The choice of Lewis acid can significantly impact the reaction's efficiency and yield. For instance, while AlCl₃ provides high yields, alternatives such as zinc chloride (ZnCl₂) or sulfuric acid have been reported to result in lower conversion rates of 40–50%. The catalytic activity of various Lewis acids has been screened in related reactions on isatin substrates, with ytterbium triflate (Yb(OTf)₃) and magnesium bromide etherate (MgBr₂·Et₂O) also showing high efficacy in promoting transformations. acs.orgsnnu.edu.cn

| Lewis Acid Catalyst | Typical Substrate Type | Reported Efficacy/Yield | Reference |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Phenylpentanoic acid derivative | High conversion, 65% isolated yield reported. | |

| Zinc chloride (ZnCl₂) | Phenylpentanoic acid derivative | Lower conversion rates (40–50%). | |

| Sulfuric acid (H₂SO₄) | Phenylpentanoic acid derivative | Lower conversion rates (40–50%). | |

| Boron trifluoride (BF₃) | Chlorooxalylanilide intermediate | Commonly used in Stolle synthesis. biomedres.usdergipark.org.tr | biomedres.usdergipark.org.tr |

| Ytterbium triflate (Yb(OTf)₃) | Isatin derivative | Effective catalyst, gave the best result in a screened reaction. snnu.edu.cn | snnu.edu.cn |

| Magnesium bromide etherate (MgBr₂·Et₂O) | Isatin-derived N-sulfinyl ketimine | Excellent diastereoselectivity (99% de) and good yield (80%). acs.org | acs.org |

In the synthesis of this compound from phenylpentanoic acid, a patent reports an isolated yield of 65% when using 40 g of AlCl₃ per 0.1 mol of the acid derivative. The development of a solvent-switch strategy from benzene to nitrobenzene was a significant optimization to reduce hazardous byproducts. Further advancements include the exploration of solvent-free mechanochemical methods, where reactants are ground in a ball mill, which circumvents the toxicity of solvents like nitrobenzene and can achieve yields of 60–70%. In other cyclic compound syntheses, variables such as reaction pressure, time, and pH have been systematically optimized using experimental designs to achieve yields exceeding 90%. spkx.net.cn Such principles can be applied to the optimization of this compound synthesis, tailoring conditions to balance reaction efficiency with process safety and sustainability.

Role of Lewis Acid Catalysis in Cyclization Processes

N-Arylation Strategies for this compound

A more direct route to this compound involves the N-arylation of the isatin core itself. This approach is synthetically valuable as isatin is a readily available starting material. These methods focus on forming the C-N bond between the nitrogen atom of the isatin lactam and a phenyl group.

Direct N-arylation methods provide a straightforward process for converting unsubstituted isatin to N-aryl isatins. google.com One patented approach involves the use of triaryl bismuth reagents in the presence of copper catalysts. google.comgoogle.com For example, reacting isatin with triphenyl bismuth diacetate and a copper catalyst yields N-phenyl isatin. google.com This process is regiospecific and allows for the synthesis of isomerically pure N-arylated isatins in good yields. google.com

Another documented method involves the reaction of isatin with chlorobenzene (B131634) in the presence of tetrahydrofuran (B95107) (THF) and triethylamine (B128534) to produce N-1-phenyl isatin. jocpr.com More recently, transition-metal-free N-arylation strategies have been developed using aryne generation systems. One such system employs a combination of an o-diiodoarene and sodium hydride to generate the aryne intermediate, which then couples with secondary amides like isatin. rsc.org The Chan-Lam coupling reaction, which typically uses aryl boronic acids and a copper catalyst, is another prominent method for N-arylation and has been widely applied to various amine and amide substrates. beilstein-journals.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for C-N bond formation and have been successfully applied to the synthesis of N-substituted isatins. beilstein-journals.org The Buchwald-Hartwig amination is a key palladium-catalyzed method for N-arylation, though its application to complex molecules can require detailed optimization. beilstein-journals.org

Specific palladium-catalyzed methods have been developed for the synthesis of the isatin core itself, which can be adapted for this compound. One such protocol achieves the synthesis of isatins from formyl-N-arylformamides via a PdCl₂-catalyzed intramolecular acylation, demonstrating the utility of Pd-catalyzed aryl C(sp²)-H bond activation. researchgate.net Another approach involves a palladium-catalyzed double carbonylation of 2-iodoanilines, followed by an acid-promoted cyclization to afford the isatin ring system. researchgate.net

For direct functionalization, microwave-assisted Suzuki coupling has been adapted to functionalize the N-position of isatin derivatives. By using phenylboronic acid, this method can achieve yields comparable to conventional heating (70–80%) in a significantly shorter reaction time of 15 minutes at 150°C. Heterogeneous palladium catalysts, such as palladium supported on functionalized magnetic nanoparticles (Fe₃O₄@SiO₂), have also been developed for synthesizing isatin derivatives, offering advantages like catalyst reusability and environmentally benign conditions. nih.gov

| Reaction Type | Palladium Catalyst | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Intramolecular Acylation | PdCl₂ | Formyl-N-arylformamides | Good yields | researchgate.net |

| Double Carbonylation | Not specified | 2-Iodoanilines, CO, acid promotion | Good to excellent yields | researchgate.net |

| Microwave-assisted Suzuki Coupling | Not specified | Phenylboronic acid, 150°C, 15 min | 70–80% | |

| Heterogeneous C-H Arylation | Fe₃O₄@SiO₂-SD@Pd | DMF-H₂O solvent, moderate conditions | 78–88% | nih.gov |

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Several emerging strategies exemplify this shift towards more sustainable chemical manufacturing.

One significant advancement is the adoption of a solvent-switch strategy in the industrial synthesis of this compound. A patented method details replacing the highly toxic and carcinogenic solvent, benzene, with nitrobenzene for the cyclization of phenylpentanoic acid derivatives. This change significantly curtails the generation of hazardous byproducts. Further embracing the principles of green chemistry, solvent-free mechanochemical methods have been developed. These techniques involve the grinding of reactants, such as phenylhydrazine (B124118) and glyoxylic acid derivatives, with a solid catalyst like potassium bisulfate (KHSO₄) in a ball mill. This approach not only circumvents the toxicity associated with solvents like nitrobenzene but also achieves respectable yields of 60–70%.

Another key principle, designing for energy efficiency, is addressed through microwave-assisted synthesis. acs.org Microwave-assisted Suzuki coupling, traditionally used for other isatin derivatives, has been adapted for N-position functionalization to produce this compound by using phenylboronic acid. Reactions conducted at 150°C for just 15 minutes can achieve yields comparable to conventional heating methods, demonstrating a significant reduction in reaction time and energy consumption. The use of catalytic reagents over stoichiometric ones is another core tenet of green chemistry. acs.org The synthesis of this compound often employs Lewis acid catalysts like anhydrous aluminum chloride (AlCl₃), which are effective in small amounts, thereby reducing waste.

| Green Chemistry Approach | Description | Key Advantage |

| Solvent-Switch Strategy | Replacing toxic benzene with nitrobenzene in the cyclization of phenylpentanoic acid derivatives. | Reduces hazardous byproducts. |

| Mechanochemical Synthesis | Grinding reactants with a solid catalyst (e.g., KHSO₄) in a ball mill without a solvent. | Avoids toxic solvents and achieves 60-70% yields. |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate the N-arylation reaction with phenylboronic acid. | Drastically reduces reaction time (15 mins) and energy usage for comparable yields (70-80%). |

| Catalysis | Employing catalytic amounts of reagents like anhydrous AlCl₃ instead of stoichiometric quantities. | Minimizes chemical waste. acs.org |

Multi-Step Synthesis of this compound

The synthesis of this compound is typically achieved through multi-step reaction sequences. These pathways often involve the initial formation of the core isatin scaffold, followed by the introduction of the phenyl group at the N-1 position, or a direct cyclization approach.

One of the most established routes to the isatin core is the Sandmeyer isatin synthesis . This multi-step process begins with the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. scielo.br This intermediate is then isolated and cyclized using a strong acid, typically concentrated sulfuric acid, to yield isatin. scielo.brmdpi.com Once the isatin is formed, the N-phenyl group can be introduced. A common method for this N-arylation step is the reaction of isatin with a phenylating agent. For example, isatin can be reacted with chlorobenzene in the presence of tetrahydrofuran (THF) and triethylamine to yield this compound. jocpr.com Another advanced N-arylation technique involves using organometallic reagents, such as triphenyl bismuth diacetate, in the presence of a copper catalyst. prepchem.comgoogle.com

An alternative multi-step pathway involves the cyclization of a phenyl-substituted precursor . A primary industrial method utilizes the cyclization of phenylpentanoic acid derivatives catalyzed by a Lewis acid. The process involves activating the phenylpentanoic acid with a reagent like oxalyl chloride under an inert atmosphere, followed by catalytic cyclization using anhydrous aluminum chloride (AlCl₃) in a solvent such as nitrobenzene, which results in an isolated yield of around 65%.

| Synthetic Route | Step 1 | Step 2 | Step 3 |

| Sandmeyer & N-Arylation | Condensation of aniline, chloral hydrate, and hydroxylamine HCl to form an isonitrosoacetanilide. scielo.br | Cyclization of the intermediate with concentrated H₂SO₄ to form isatin. scielo.br | N-phenylation of isatin using agents like triphenyl bismuth diacetate and a copper catalyst. google.com |

| Direct Cyclization | Activation of phenylpentanoic acid with oxalyl chloride in nitrobenzene. | Catalytic cyclization using a Lewis acid such as anhydrous AlCl₃. | Purification to isolate this compound. |

General Principles for Reproducibility in this compound Synthesis

Reproducibility is a cornerstone of the scientific method, ensuring that synthetic procedures can be reliably replicated to obtain consistent results. advancedsciencenews.com For the synthesis of this compound, several factors are critical to achieving high reproducibility.

Documentation of Synthetic Protocols

Rigorous and detailed documentation is paramount for ensuring the reproducibility of any chemical synthesis. For this compound, this includes specifying the source and purity of all reagents and solvents. The protocol should meticulously detail reaction parameters such as temperatures, reaction times, and atmospheric conditions (e.g., under an inert nitrogen atmosphere). mdpi.com Furthermore, comprehensive characterization data of the final product must be provided. This includes spectral data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as crystallographic parameters if applicable. Publishing detailed supplementary materials, including raw spectra and chromatograms, is a recommended practice to allow for thorough verification by other researchers. Insufficient reporting of experimental details is a known cause of irreproducibility in chemical synthesis. chemrxiv.org

Solvent Systems and Reaction Conditions

The choice of solvent and the precise control of reaction conditions have a profound impact on the outcome and reproducibility of this compound synthesis. The solvent can influence reactant solubility, reaction rate, and even the reaction pathway. For instance, in the N-acylation of isatin derivatives, changing the solvent from ethanol (B145695) to dioxane can alter the product distribution. scielo.br In some cases, the use of nucleophilic solvents like methanol (B129727) or ethanol can lead to complex mixtures of side products, making purification difficult and reducing the yield of the desired compound. koreascience.kr

Reaction conditions such as temperature and pressure must be carefully controlled and reported. acs.org In the Sandmeyer synthesis of the isatin core, specific temperatures are required for each step: the initial condensation is often performed at 90°C, while the subsequent cyclization occurs at 65°C. mdpi.com Similarly, microwave-assisted methods require precise control over temperature and time to achieve the reported high yields consistently.

| Parameter | Example System | Importance for Reproducibility |

| Solvent | N,N-dimethylformamide (DMF) vs. Tetrahydrofuran (THF) vs. Ethanol. koreascience.kr | Solvent choice can dramatically alter reaction outcomes, with some leading to complex product mixtures and others providing cleaner reactions. scielo.brkoreascience.kr |

| Temperature | -40°C for forming a chlorimidate in certain antibiotic syntheses, a related field. acs.org | Precise temperature control is critical for reaction specificity and preventing side reactions. mdpi.com |

| Catalyst | Anhydrous AlCl₃ vs. Zinc chloride (ZnCl₂). | Catalyst choice and its molar ratio significantly affect conversion rates and yield. |

| Atmosphere | Inert nitrogen gas during cyclization of phenylpentanoic acid derivatives. | Prevents unwanted side reactions with atmospheric components like oxygen or moisture. mdpi.com |

Purification Methods and Their Impact on Yield

The final isolated yield of this compound is directly dependent on the efficiency of the purification method used to separate it from byproducts, unreacted starting materials, and catalysts. Common purification techniques for isatin derivatives include column chromatography and preparative thin-layer chromatography (TLC). mdpi.comprepchem.comgoogle.com

The choice of the stationary phase (e.g., silica (B1680970) gel of a specific mesh size) and the mobile phase (solvent system, often a mixture like hexane/ethyl acetate) is critical. mdpi.comgoogle.com The protocol must clearly state these parameters to be reproducible. For example, a synthesis might report the use of column chromatography on 200-300 mesh silica gel with a gradient of petroleum ether/ethyl acetate (B1210297). mdpi.com Another might specify purification on 2 mm silica prep plates with a 1:1 hexane/ethyl acetate eluent. prepchem.com The final yield, such as the 65% isolated yield reported for the catalytic cyclization method, is determined after such a purification step and reflects the success of both the reaction and the isolation process.

Chemical Reactivity and Derivatization of 1 Phenylisatin

Electrophilic Aromatic Substitution Reactions of the Isatin (B1672199) Moiety

The benzene (B151609) ring of the isatin core in 1-Phenylisatin is susceptible to electrophilic aromatic substitution. The substitution pattern is dictated by the electronic effects of the existing substituents on the ring. researchgate.netlibretexts.org

Regioselectivity at C-5 and C-7 Positions

The isatin nucleus generally directs incoming electrophiles to the C-5 and C-7 positions. researchgate.net The presence of the electron-withdrawing dicarbonyl moiety deactivates the aromatic ring, making these substitutions occur under specific conditions. The regioselectivity, or the preference for substitution at a particular position, is influenced by factors such as the nature of the electrophile, the solvent, and reaction temperature. dergipark.org.trnih.gov For instance, the nitration of phenol (B47542) derivatives can be directed to the ortho-position (adjacent to the hydroxyl group) under certain conditions. dergipark.org.tr In the context of this compound, the phenyl group at the N-1 position can further modulate the electron density of the isatin's aromatic ring, thereby influencing the outcome of electrophilic substitution reactions. libretexts.org Computational methods, such as the analysis of Fukui functions, can be employed to predict the most likely sites for electrophilic attack by identifying the regions of highest nucleophilicity. xmu.edu.cn

| Reaction | Reagents and Conditions | Major Product(s) | Reference(s) |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-1-phenylisatin and 7-Nitro-1-phenylisatin | wikipedia.org |

Nucleophilic Addition Reactions at Carbonyl Centers

The C-2 (amide) and C-3 (keto) carbonyl groups of the isatin ring are prime targets for nucleophilic attack. The chemoselectivity of these reactions, meaning the preferential reaction of one functional group over others, is highly dependent on the nature of the nucleophile, the substituent on the nitrogen atom, and the reaction conditions. scielo.br

In the case of this compound, the C-3 keto-carbonyl is generally more electrophilic and reactive towards nucleophiles than the C-2 amide carbonyl. This is due to the delocalization of the lone pair of electrons on the nitrogen atom into the C-2 carbonyl group, which reduces its electrophilicity. A variety of nucleophiles, including amines, hydrazines, and organometallic reagents, have been shown to react at the C-3 position. scielo.brnih.gov For example, the reaction of this compound with 4,5-dimethylphenylene diamine leads to the formation of a Schiff base. nih.gov Similarly, treatment with methylmagnesium bromide results in the addition of a methyl group to the C-3 carbonyl, forming a tertiary alcohol. nih.gov

Chemoselective Reduction and Oxidation Reactions

The dicarbonyl system of this compound allows for selective reduction or oxidation to yield different heterocyclic structures.

Formation of Phenyl Oxindole (B195798) Derivatives via Oxidation

Oxidation of isatin derivatives can lead to the formation of various products, including isatoic anhydrides. scielo.br The oxidation of this compound can also be manipulated to produce phenyl oxindole derivatives. d-nb.info

Synthesis of Phenyl Indole (B1671886) Derivatives via Reduction

The reduction of this compound can yield either phenyl oxindole or phenyl indole derivatives, depending on the reducing agent and reaction conditions. The Wolff-Kishner reduction, which utilizes hydrazine (B178648) hydrate (B1144303) in the presence of a strong base, can convert the C-3 carbonyl group into a methylene (B1212753) group, leading to the formation of 1-phenyloxindole. thermofisher.krorgoreview.comalfa-chemistry.comwikipedia.org This reaction proceeds through a hydrazone intermediate. orgoreview.comwikipedia.org

Alternatively, more potent reducing agents like sodium borohydride (B1222165) can reduce the C-3 carbonyl to a hydroxyl group, which can then be further reduced. bc.eduugm.ac.idpressbooks.pub The complete reduction of both carbonyl groups in this compound can lead to the formation of 1-phenylindole. scielo.br

| Reaction | Reagent(s) and Conditions | Major Product | Reference(s) |

| Wolff-Kishner Reduction | Hydrazine hydrate, KOH | 1-Phenyloxindole | thermofisher.krorgoreview.comalfa-chemistry.comwikipedia.org |

| Sodium Borohydride Reduction | NaBH₄, Methanol (B129727) | 3-Hydroxy-1-phenyloxindole | nih.govpressbooks.pub |

| Complete Reduction | Strong reducing agent (e.g., LiAlH₄) | 1-Phenylindole | scielo.br |

Ring Expansion and Rearrangement Reactions

Isatins can undergo ring expansion reactions, often facilitated by reagents like diazomethane (B1218177) or through carbocation rearrangements. scielo.brchemistrysteps.commasterorganicchemistry.com These reactions can transform the five-membered pyrrole (B145914) ring into a six-membered ring, leading to quinoline (B57606) derivatives. scielo.br The reaction of isatin with diazomethane, for example, can lead to the formation of a carbinol intermediate that rearranges to a quinolone. scielo.bryoutube.com The driving force for such rearrangements is often the formation of a more stable carbocation or the relief of ring strain. chemistrysteps.commasterorganicchemistry.comlibretexts.org Specifically, the ring expansion of isatins with in-situ generated α-aryldiazomethanes provides a direct route to viridicatin (B94306) alkaloids. organic-chemistry.org

| Reaction Type | Reagent(s) and Conditions | Product Type | Reference(s) |

| Ring Expansion | Diazomethane | 2-Quinolone derivatives | scielo.bryoutube.com |

| Ring Expansion | α-Aryldiazomethanes | Viridicatin alkaloids | organic-chemistry.org |

1,3-Dipolar Cycloaddition Reactions Involving this compound

One of the most powerful strategies for constructing five-membered heterocyclic rings is the 1,3-dipolar cycloaddition reaction. researchgate.net In the context of this compound, the C3-carbonyl group serves as a reactive site for the in-situ generation of an azomethine ylide, a nitrogen-based 1,3-dipole. wikipedia.org This is typically achieved through the condensation of this compound with an α-amino acid, such as sarcosine (B1681465) or proline, which proceeds via a decarboxylative pathway. researchgate.netarkat-usa.org

The generated azomethine ylide is a transient species that can be trapped by a variety of dipolarophiles, which are typically electron-deficient alkenes or alkynes. beilstein-journals.org This reaction provides a highly efficient and stereoselective route to complex spiro-pyrrolidine oxindoles, where the pyrrolidine (B122466) ring is fused at the C3 position of the isatin core. researchgate.net The general mechanism involves a concerted [3+2] cycloaddition, forming two new carbon-carbon bonds and up to four new stereocenters in a single step. wikipedia.org

The reaction's versatility is demonstrated by the wide range of dipolarophiles that can be employed, including:

α,β-unsaturated esters

Chalcones (α,β-unsaturated aryl ketones) beilstein-journals.org

Nitroalkenes like trans-β-nitrostyrene researchgate.net

Maleimides and other electron-poor alkenes beilstein-journals.org

The presence of the N-phenyl group on the isatin ring influences the electronic properties of the system but does not impede the formation of the azomethine ylide at the C3-carbonyl. This allows for the synthesis of a diverse library of N-phenyl substituted spiro-oxindole heterocycles. researchgate.net For instance, the three-component reaction between this compound, an amino acid, and a suitable dipolarophile under thermal conditions or microwave irradiation leads to the corresponding spiro-pyrrolidinyl-oxindoles in good yields. arkat-usa.orgbeilstein-journals.org

Synthesis of Diverse this compound Derivatives

The this compound scaffold is a versatile platform for the synthesis of a multitude of derivatives through modifications at various positions of the indole ring.

Design and Synthesis of Substituted 5-Phenylisatin (B182446) Derivatives

Introducing substituents at the C5 position of the this compound core is a common strategy to modulate its biological and chemical properties. A powerful method for this functionalization is the Suzuki-Miyaura cross-coupling reaction. wikipedia.org This palladium-catalyzed reaction couples an organoboron species with an organohalide.

To synthesize 5-substituted this compound derivatives, a halogen atom is first required at the C5 position. The synthesis can proceed via two main routes:

Halogenation of this compound: Direct bromination or iodination of this compound would provide the 5-halo-1-phenylisatin precursor.

N-arylation of a 5-haloisatin: A more common approach involves the N-arylation of a commercially available 5-haloisatin (e.g., 5-bromoisatin (B120047) or 5-iodoisatin) with phenylboronic acid. researchgate.net

Once the 5-halo-1-phenylisatin is obtained, it can be coupled with a variety of aryl or heteroaryl boronic acids to yield the desired 5-aryl-1-phenylisatin derivatives. Microwave-assisted Suzuki coupling has been shown to be an efficient method, significantly reducing reaction times while maintaining good yields (70-80%). researchgate.net

Table 1: Representative Suzuki Coupling for 5-Aryl-Isatin Synthesis

| Precursor | Boronic Acid | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| 5-Bromoisatin | Phenylboronic Acid | Pd catalyst, Base | 5-Phenylisatin | researchgate.net |

Preparation of Indolin-2,3-dione Schiff Bases

The C3-carbonyl group of this compound exhibits ketone-like reactivity and readily undergoes condensation reactions with primary amines to form Schiff bases (or imines). scispace.com This reaction is typically catalyzed by acid, such as a few drops of glacial acetic acid, and involves the formation of a hemiaminal intermediate followed by dehydration. dergipark.org.tr

A wide range of primary amines can be used, leading to a diverse set of C3-imino-1-phenylindolin-2-ones. nih.gov For example, the reaction of this compound with 4,5-dimethylphenylene diamine has been reported to produce the corresponding heterocyclic Schiff base. researchgate.net This reactivity is a cornerstone for creating more complex molecules, as the resulting imine can participate in further reactions or act as a ligand for metal complexes. scispace.com

General Reaction for Schiff Base Formation:

Reactants: this compound, Primary Amine (R-NH₂)

Solvent: Typically ethanol (B145695) or methanol

Catalyst: Glacial acetic acid

Conditions: Refluxing the reaction mixture

Product: (E)-1-phenyl-3-(phenylimino)indolin-2-one derivative

Development of this compound-Based Heterocyclic Systems

Beyond the spiro-pyrrolidines formed via 1,3-dipolar cycloaddition, the this compound core can be elaborated into a vast array of other heterocyclic systems. These syntheses often leverage the reactivity of the C2 (amide) and C3 (ketone) carbonyl groups.

One notable example is the synthesis of indole-imidazole hybrids. The condensation reaction of this compound with aryl aldehydes and ammonium (B1175870) acetate (B1210297) in glacial acetic acid provides a pathway to N-1-phenyl-3-substituted phenyl-indole researchgate.netmdpi.comimidazole (B134444) derivatives. biomedpharmajournal.orgsemanticscholar.org This multicomponent reaction builds the imidazole ring onto the isatin framework.

Another strategy involves multicomponent reactions to create spiro-fused systems. For instance, a three-component reaction of an arylamine, this compound, and cyclopentane-1,3-dione in acetic acid can yield novel spiro[dihydropyridine-oxindole] derivatives. beilstein-journals.org These reactions highlight the utility of this compound as a versatile building block for generating complex molecular architectures. arkat-usa.org

Synthesis of this compound-Phenylacetamide Hybrids

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach in drug discovery. Hybrids of this compound and phenylacetamide have been synthesized and investigated. The key linkage in these hybrids is often an imine bond formed between the C3-carbonyl of the isatin and the amino group of a phenylacetamide derivative.

The general synthetic procedure involves a multi-step process: doi.org

Synthesis of this compound: This can be achieved through methods like the Sandmeyer isatin synthesis starting from aniline (B41778) and chloral (B1216628) hydrate to form an isonitrosoacetanilide, which is then cyclized in acid. doi.org

Synthesis of Phenylacetamide Derivatives: These are typically prepared separately.

Condensation: this compound is condensed with the appropriate phenylacetamide derivative (specifically, those containing a primary amine or hydrazine group) in an ethanolic solution with glacial acetic acid as a catalyst, under reflux conditions. doi.orgnih.gov

This condensation reaction yields the final this compound-phenylacetamide hybrids, where the two moieties are connected via a C=N bond at the C3 position of the indolinone core. doi.org

Preparation of this compound-Triazole Conjugates

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an exceptionally efficient method for creating this compound-triazole conjugates. nih.gov This reaction forms a stable 1,2,3-triazole ring that serves as a linker between the isatin scaffold and another molecule. mdpi.com

The synthesis requires a this compound derivative bearing either a terminal alkyne or an azide (B81097) group, and a corresponding reaction partner with the complementary functionality.

A common strategy involves the following steps:

Functionalization of this compound: An alkyne group is typically introduced at the N1 position. However, since the N1 position is already occupied by a phenyl group, an alternative is to introduce a linker at another position (e.g., C5) or to use a precursor where the phenyl group itself is functionalized. A more direct approach for N-substituted isatins involves introducing a linker with a terminal azide or alkyne. For example, reacting this compound with a bromo-alkane linker followed by conversion to an azide. More commonly, N-propargyl isatin is used as a starting material, which can be prepared by reacting isatin with propargyl bromide. researchgate.net For this compound, this would mean starting with this compound and finding an alternative position for propargylation, or using a different synthetic route.

Click Reaction: The functionalized this compound is then reacted with the corresponding azide or alkyne partner. For instance, an N-propargyl isatin derivative can be reacted with various aryl azides. The reaction is catalyzed by a Cu(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, in a solvent system such as ethanol/water or DMF/water. researchgate.netacs.org

This methodology allows for the modular synthesis of a wide variety of this compound-triazole conjugates, connecting the isatin core to other pharmacophores like ferrocene (B1249389) or other heterocyclic systems. mdpi.comacs.org

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sarcosine |

| Proline |

| trans-β-Nitrostyrene |

| 5-Bromoisatin |

| 5-Iodoisatin |

| Phenylboronic Acid |

| 4,5-Dimethylphenylene Diamine |

| Ammonium Acetate |

| Glacial Acetic Acid |

| Cyclopentane-1,3-dione |

| Aniline |

| Chloral Hydrate |

| Isonitrosoacetanilide |

| Phenylacetamide |

| Propargyl Bromide |

| Sodium Ascorbate |

| Copper(II) Sulfate (CuSO₄) |

| Ferrocene |

| Ethanol |

| Methanol |

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography of 1-Phenylisatin and Its Derivatives

X-ray crystallography provides definitive information on the solid-state structure of this compound, detailing its molecular geometry, the spatial arrangement of its constituent rings, and the intermolecular forces that dictate its crystal lattice.

Analysis of Molecular Geometry and Bond Lengths

The crystal structure of this compound (C₁₄H₉NO₂) confirms that the core isatin (B1672199) unit is essentially planar, showing a mean deviation of only 0.004 (2) Å from the least-squares plane defined by its nine constituent atoms. nih.gov A notable feature within the diketone moiety of the isatin core is a C–C bond length of 1.547 (3) Å, which is observed to be slightly elongated compared to a typical C-C single bond. nih.gov This elongation may be attributed to ring strain and electronic effects within the bicyclic system.

| Selected Structural Parameters for this compound | |

| Parameter | Value |

| Isatin Unit Planarity (mean deviation) | 0.004 (2) Å nih.gov |

| C2-C3 Bond Length (diketo moiety) | 1.547 (3) Å nih.gov |

Dihedral Angle Analysis of the Phenyl Ring with the Isatin Fragment

A crucial conformational feature of this compound is the orientation of the N-substituted phenyl ring relative to the isatin plane. X-ray diffraction analysis reveals that the phenyl ring is significantly twisted out of the plane of the isatin fragment. The measured dihedral angle between the mean plane of the isatin unit and the phenyl ring is 50.59 (5)°. nih.gov This substantial twist minimizes steric hindrance between the ortho-hydrogens of the phenyl ring and the C7-hydrogen and C2-carbonyl oxygen of the isatin core.

Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The crystal packing of this compound is stabilized by a combination of weak intermolecular hydrogen bonds and π-π stacking interactions. nih.gov Three distinct, weak C—H⋯O hydrogen bonds link adjacent molecules, involving hydrogen atoms from both the isatin's benzene (B151609) ring and the N-phenyl substituent interacting with the carbonyl oxygen atoms. nih.gov

An interaction between the benzene rings of neighboring isatin moieties.

An interaction between the phenyl rings of adjacent molecules.

These stacking interactions are characterized by specific centroid-centroid distances and slippage, indicating an offset arrangement rather than a direct face-to-face stacking.

| Intermolecular Interaction Parameters in this compound Crystal | |

| Interaction Type | Details |

| C—H⋯O Hydrogen Bonds | Three distinct weak intermolecular bonds are present, linking molecules into a stable network. nih.gov |

| π–π Stacking (Isatin Benzene Rings) | Centroid-Centroid Distance: 3.968 (3) Å, Interplanar Distance: 3.484 (3) Å, Slippage: 1.899 (3) Å. nih.gov |

| π–π Stacking (N-Phenyl Rings) | Centroid-Centroid Distance: 3.968 (3) Å, Interplanar Distance: 3.638 (3) Å, Slippage: 1.584 (3) Å. nih.gov |

Crystal Packing and Supramolecular Architecture

The combination of the aforementioned hydrogen bonds and π-π stacking interactions results in a well-defined three-dimensional supramolecular architecture. The molecule crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov This packing arrangement efficiently organizes the molecules in the solid state, governed by the directional nature of the hydrogen bonds and the space-filling requirements of the non-planar molecules.

| Crystal Data for this compound | |

| Parameter | Value |

| Chemical Formula | C₁₄H₉NO₂ nih.gov |

| Molecular Weight | 223.22 nih.gov |

| Crystal System | Orthorhombic nih.gov |

| Space Group | P2₁2₁2₁ nih.gov |

| a | 3.9677 (1) Å nih.gov |

| b | 13.3259 (4) Å nih.gov |

| c | 20.3397 (7) Å nih.gov |

| Volume | 1075.42 (6) ų nih.gov |

| Z (molecules per unit cell) | 4 nih.gov |

Spectroscopic Techniques for Structural Elucidation

While X-ray crystallography provides solid-state structural data, spectroscopic methods like NMR are essential for confirming the structure in solution and providing further insight into the electronic environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. uobasrah.edu.iq Through various NMR experiments, the identity and connectivity of every atom in the molecule can be confirmed.

¹H NMR Spectroscopy : The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the nine protons in the molecule. The four protons on the isatin's benzene ring and the five protons on the N-phenyl ring would appear in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns (e.g., doublets, triplets) provide unambiguous information about their positions and adjacencies, confirming the substitution pattern. mdpi.com

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework. For this compound, this would include signals for the two distinct carbonyl carbons (at C2 and C3), which typically resonate at low field. uobasrah.edu.iq The spectrum would also display signals for the twelve aromatic carbons of the two phenyl rings.

While spectral data from commercial suppliers exists, detailed assignments in peer-reviewed literature are used to definitively confirm the structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. nih.gov The analysis of this compound by methods such as Fourier Transform Infrared (FTIR) spectroscopy, using techniques like KBr pellets or Attenuated Total Reflectance (ATR), provides a distinct vibrational fingerprint. researchgate.net

The IR spectrum of this compound has been investigated through both experimental recording and theoretical calculations using methods like Density Functional Theory (DFT), often with the B3LYP functional. researchgate.netnih.gov Such computational studies allow for the assignment of specific vibrational modes to the observed absorption bands through Potential Energy Distribution (PED) analysis. researchgate.netnih.govnepjol.infolibretexts.org The key functional groups of this compound give rise to characteristic peaks in the IR spectrum. The most prominent features are the stretching vibrations of the two carbonyl (C=O) groups within the isatin core. These typically appear as strong absorption bands in the region of 1700-1800 cm⁻¹. The distinct frequencies for the α-dicarbonyl and the γ-lactam carbonyls provide insight into the electronic environment of the fused ring system. Other significant vibrations include the C-N stretching of the lactam, and the C=C and C-H vibrations associated with the aromatic rings.

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~1740-1720 | C=O Stretching (α-keto group at C-2) |

| ~1720-1700 | C=O Stretching (β-amido group at C-3) |

| ~1610-1580 | C=C Aromatic Stretching |

| ~1370-1350 | C-N Stretching |

| ~3100-3000 | Aromatic C-H Stretching |

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and studying its fragmentation pattern to gain structural information. uni-saarland.desigmaaldrich.com For this compound, which has a molecular formula of C₁₄H₉NO₂ and a molecular weight of approximately 223.23 g/mol , electron ionization mass spectrometry (EI-MS) reveals a distinct molecular ion and a predictable fragmentation pathway. libretexts.org

The mass spectrum typically shows a prominent molecular ion peak ([M]⁺•) at a mass-to-charge ratio (m/z) of 223. researchgate.net The fragmentation of this ion is characteristic of the isatin core, primarily involving the sequential loss of neutral carbon monoxide (CO) molecules. uni-saarland.demdpi.com This process leads to the formation of stable fragment ions. The most abundant fragment ion, which forms the base peak in the spectrum, is observed at m/z 195, corresponding to the loss of one CO molecule ([M-CO]⁺•). researchgate.net A subsequent loss of a second CO molecule results in another significant peak at m/z 167 ([M-2CO]⁺•). researchgate.net

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 223 | [C₁₄H₉NO₂]⁺• | Molecular Ion (M⁺•) |

| 195 | [C₁₃H₉NO]⁺• | Loss of one CO molecule; typically the base peak |

| 167 | [C₁₂H₉N]⁺• | Loss of a second CO molecule |

| 91 | [C₆H₅N]⁺• / [C₇H₇]⁺ | Fragment related to the phenyl group or tropylium (B1234903) ion |

Validation of Computational Models with Crystallographic Data

To ensure the accuracy and predictive power of theoretical calculations, computational models of this compound must be validated against precise experimental data. researchgate.netnih.gov X-ray crystallography provides the gold standard for experimental solid-state structure determination, offering exact measurements of bond lengths, bond angles, and dihedral angles. researchgate.net

The crystal structure of this compound has been resolved and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 841215. researchgate.net This experimental data reveals several key structural features. The isatin unit is nearly planar, and the attached phenyl ring is twisted out of this plane by a significant degree. researchgate.net Specifically, the phenyl ring forms a dihedral angle of 50.59 (5)° with the mean plane of the isatin core. researchgate.net Furthermore, the C-C bond within the diketo moiety is observed to be slightly elongated at 1.547 (3) Å. researchgate.net

Computational studies, primarily using Density Functional Theory (DFT) methods, aim to replicate these experimental parameters. researchgate.net By optimizing the geometry of the this compound molecule, these models can calculate structural parameters. The agreement between the calculated values (e.g., dihedral angle, bond lengths) and the experimental X-ray data serves to validate the chosen computational method (e.g., functional and basis set). A successfully validated model can then be used with confidence to predict other properties, such as spectroscopic signatures (IR, NMR) and electronic characteristics (HOMO-LUMO energies, electrostatic potential), providing deeper insight into the molecule's reactivity and behavior. nepjol.infonih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Biological and Pharmacological Research of 1 Phenylisatin

Anticancer Activity Studies

The potential of isatin-based compounds as anticancer agents has led to extensive research, with many derivatives showing significant activity against various cancer types. However, studies on the parent compound, 1-Phenylisatin, are less common in the literature compared to its more complex derivatives.

Cytotoxicity, or the ability of a compound to be toxic to cells, is a primary indicator of potential anticancer activity. The effectiveness is often measured by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

A review of the available scientific literature did not yield specific cytotoxic data, such as IC₅₀ values, for this compound against the human leukemia K562 cell line. Research in this area has predominantly focused on derivatives, such as N-substituted and C-5 substituted phenylisatins, which have shown potent activities. nih.govrmit.edu.vnmdpi.com For instance, derivatives with substitutions on both the N-1 and C-5 positions have been reported to exhibit high cytotoxicity against K562 cells. nih.govmdpi.com

Similarly, specific studies detailing the cytotoxic effects of this compound on human hepatocellular carcinoma (HepG2) cells are not prominently featured in the reviewed literature. The main body of research on isatin (B1672199) compounds against HepG2 cells involves the investigation of various derivatives. nih.govresearchgate.netjocpr.com These studies often highlight that specific structural modifications to the isatin ring are crucial for enhancing cytotoxic potency. nih.gov

Understanding the mechanism by which a compound inhibits cancer cell growth is crucial for its development as a therapeutic agent. Key mechanisms include the inhibition of cell proliferation and the induction of programmed cell death, known as apoptosis.

The role of this compound in processes related to cell death and survival appears to be context-dependent. Apoptosis is a critical pathway that, when activated, can eliminate cancer cells. This process is regulated by a balance between pro-apoptotic proteins (e.g., Bax, Caspases) and anti-apoptotic proteins (e.g., Bcl-2). mdpi.com An effective anticancer agent often induces apoptosis by increasing the levels of pro-apoptotic proteins and/or decreasing the levels of anti-apoptotic ones.

Interestingly, research on this compound in a non-cancer model of cisplatin-induced nephrotoxicity (kidney damage) has shown that the compound exerts a protective, anti-apoptotic effect. researchgate.net In this model, cisplatin (B142131) treatment led to kidney damage by inducing apoptosis, which was marked by an increase in the expression of the pro-apoptotic markers Caspase-3 and Bax, and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net Pre-treatment with this compound was found to significantly counteract these changes, suggesting it protected the renal cells by inhibiting apoptosis. researchgate.net This activity was linked to its function as an agonist for the Cannabinoid-2 (CB2) receptor. researchgate.net

These findings highlight that the biological activity of this compound can vary significantly depending on the cellular context and the specific biological model being studied. While its anti-apoptotic action is beneficial in preventing treatment-induced toxicity in healthy tissues, this mechanism is contrary to the apoptosis-inducing effect typically sought in anticancer agents. Further research is required to determine if this compound has a direct pro-apoptotic or antiproliferative role in cancer cells.

Table 1: Effect of this compound on Apoptotic Markers in a Cisplatin-Induced Nephrotoxicity Model

| Marker | Role in Apoptosis | Observed Effect of this compound Pre-treatment |

|---|---|---|

| Caspase-3 | Pro-apoptotic (Executioner Caspase) | Counteracted the cisplatin-induced increase |

| Bax | Pro-apoptotic | Counteracted the cisplatin-induced increase |

| Bcl-2 | Anti-apoptotic | Counteracted the cisplatin-induced decrease |

Data derived from a study on murine models of cisplatin-induced nephrotoxicity. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-phenylisatin (B182446) |

| Bax |

| Bcl-2 |

| Caspase-3 |

| Cisplatin |

Mechanisms of Antiproliferative Effects

Anti-Angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. numberanalytics.comfrontiersin.org The ability of this compound derivatives to interfere with this process has been a key area of investigation. Research has shown that these compounds can inhibit angiogenesis by affecting the function of endothelial cells, which are the primary components of blood vessels. nih.gov

Specifically, derivatives of 5-phenylisatin have been observed to reduce the formation of tube-like structures in Human Umbilical Vein Endothelial Cells (HUVEC), a standard in vitro model for angiogenesis. nih.gov For instance, the compound N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin, a derivative of 5-phenylisatin, significantly inhibited HUVEC tube formation, suggesting its potential as an angiogenesis inhibitor for cancer treatment. nih.gov This inhibition of endothelial cell morphogenesis strikes at a fundamental step of neovascularization. Further studies have indicated that isatin derivatives can suppress angiogenesis by diminishing the actin arrangement in HUVECs, which is crucial for cell structure and motility. researchgate.net The anti-angiogenic effects are also linked to the downregulation of key signaling molecules like Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor. mdpi.com

Table 1: Anti-Angiogenic Activity of 5-Phenylisatin Derivative

| Compound | Cell Line | Activity | Finding |

| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (2m) | HUVEC | Tube Formation Inhibition | Significantly reduced the formation of capillary-like structures, indicating potent anti-angiogenic effects in vitro. nih.gov |

Anti-Migratory Effects

The migration of cancer cells is a prerequisite for invasion and metastasis. Derivatives of this compound have demonstrated notable anti-migratory properties. Studies focusing on liver cancer cells (HepG2) have shown that treatment with N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin significantly inhibits cell migration. nih.govmdpi.com

The anti-migratory capacity has been evaluated using methods like the wound healing assay and the transwell migration assay. In the wound healing assay, a "scratch" is made in a confluent monolayer of cancer cells. The rate at which the cells migrate to close the gap is measured. Treatment with a 5-phenylisatin derivative resulted in retarded closure of the gap compared to controls, with the inhibition being concentration-dependent. mdpi.com Similarly, the transwell assay, which measures the ability of cells to move through a porous membrane towards a chemoattractant, showed that the derivative significantly inhibited the longitudinal migration of HepG2 cells. mdpi.com These findings underscore the potential of these compounds to interfere with the metastatic cascade.

Table 2: Anti-Migratory Effects of 5-Phenylisatin Derivative on HepG2 Cells

| Assay | Compound Concentration | Result |

| Wound Healing Assay | 0.4, 1, and 4 μM | Increased inhibition of cell migration with increasing concentration. mdpi.com |

| Transwell Assay | Increasing concentrations | Significantly inhibited longitudinal cell migration in a concentration-dependent manner. mdpi.com |

Enzyme Inhibition in Cancer Progression

Enzymes play a pivotal role in cancer progression, and their inhibition is a key therapeutic strategy. Phenylisatin derivatives have been identified as inhibitors of crucial enzyme families, including histone deacetylases and carbonic anhydrases.

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. wikipedia.org The dysregulation of HDACs is common in cancer, making them an attractive therapeutic target. explorationpub.com Isatin-based compounds have been developed as HDAC inhibitors. nih.gov For example, two series of isatin-3'-oxime- and isatin-3'-methoxime-based hydroxamic acids were synthesized and showed potent inhibition of histone deacetylation. nih.gov While these were not direct this compound derivatives, the studies highlight the potential of the isatin scaffold for HDAC inhibition. Docking studies revealed that these compounds could bind with high affinity to the active sites of HDAC2 and HDAC8. nih.gov The inhibition of HDACs by these compounds can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest, differentiation, and apoptosis in cancer cells. wikipedia.org

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the hydration of carbon dioxide to bicarbonate and a proton. nih.gov Certain isoforms, particularly CA IX and CA XII, are overexpressed in many tumors and contribute to the acidification of the tumor microenvironment, promoting cancer cell survival and invasion. unifi.it Consequently, the inhibition of these tumor-associated CAs is a validated anti-cancer strategy. unifi.it

A series of benzenesulfonamide (B165840) derivatives incorporating both pyrazole (B372694) and isatin moieties were synthesized and evaluated for their inhibitory activity against several human CA isoforms. unifi.it These compounds were found to be highly effective inhibitors of the cytosolic isoforms hCA I and hCA II, as well as the tumor-associated transmembrane isoforms hCA IX and hCA XII. unifi.it Notably, compounds with a 5-NO2 substitution on the isatin ring were selective inhibitors of hCA IX and hCA XII. unifi.it Docking studies showed that the nitro group of these compounds forms key interactions within the active sites of CA IX and CA XII, contributing to their potent and selective inhibition. unifi.it

Table 3: Inhibition of Tumor-Associated Carbonic Anhydrase Isoforms by Isatin-Pyrazole Benzenesulfonamides

| Compound | Substitution on Isatin Ring | Target Isoform | Inhibition Constant (Kᵢ) |

| 11e | 5-NO₂ | hCA IX | 2.5 nM unifi.it |

| 11e | 5-NO₂ | hCA XII | 3.7 nM unifi.it |

| 16e | 5-NO₂ | hCA IX | 4.1 nM unifi.it |

| 16e | 5-NO₂ | hCA XII | 5.4 nM unifi.it |

| Acetazolamide (Standard) | N/A | hCA IX | 25.0 nM unifi.it |

| Acetazolamide (Standard) | N/A | hCA XII | 4.5 nM unifi.it |

Histone Deacetylase (HDAC) Inhibition

Neuropharmacological Investigations

Beyond oncology, the this compound core structure has been explored for its effects on the central nervous system. The most prominent area of investigation has been its potential as an anticonvulsant agent.

Anticonvulsant Activity Evaluation

Epilepsy is a common neurological disorder characterized by recurrent seizures. Research has focused on synthesizing new chemical entities with potential anticonvulsant properties. In this context, a number of N-1-phenyl-3-substituted phenyl indolo[2,3-b]imidazole derivatives were synthesized starting from this compound. scialert.netscialert.netresearchgate.net

The anticonvulsant activity of these newly synthesized compounds was evaluated in albino mice using the maximal electroshock (MES) seizure method. scialert.netresearchgate.net This is a standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the tonic hind limb extension phase of the seizure induced by an electrical stimulus. jocpr.com Several of the synthesized derivatives showed significant anticonvulsant activity when compared to the standard drug, diazepam. scialert.netscialert.net The activity was found to be dose-dependent, with a 300 mg/kg dose showing the most potent effects. scialert.net Analysis of the structure-activity relationship suggested that the type and position of the substituent on the phenyl ring at the 3-position of the imidazole (B134444) moiety played a crucial role in the observed anticonvulsant efficacy. scialert.net

Table 4: Anticonvulsant Activity of this compound Derivatives (Mean Duration of Tonic Hind Limb Extension in seconds)

| Compound ID | Substitution | Dose (50 mg/kg) | Dose (100 mg/kg) | Dose (300 mg/kg) |

| 1a | N,N-dimethyl | 5.16 scialert.net | 4.50 scialert.net | 3.83 scialert.net |

| 1b | 4-nitro | 4.83 scialert.net | 3.66 scialert.net | 2.83 scialert.net |

| 1c | 4-chloro | 5.00 scialert.net | 4.16 scialert.net | 3.33 scialert.net |

| 1d | 2-nitro | 5.33 scialert.net | 5.00 scialert.net | 4.66 scialert.net |

| 1e | 2,4-dinitro | 6.00 scialert.net | 5.83 scialert.net | 5.50 scialert.net |

| Control | - | 7.83 scialert.net | 7.83 scialert.net | 7.83 scialert.net |

| Diazepam (Standard) | - | 2.50 scialert.net | 2.16 scialert.net | 1.83 scialert.net |

Cannabinoid Receptor 2 (CB2) Agonism

This compound is recognized as a selective agonist for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is primarily expressed in immune cells and to a lesser extent in the central nervous system, making it an attractive target for therapeutic intervention without the psychoactive effects associated with Cannabinoid Receptor 1 (CB1) activation. The agonistic action of this compound on CB2 receptors underpins many of its observed pharmacological effects.

Research has demonstrated the anti-apoptotic properties of this compound, largely mediated through its activation of the CB2 receptor. In a murine model of cisplatin-induced nephrotoxicity, pretreatment with this compound was found to counteract the apoptotic effects of cisplatin. researchgate.net This was evidenced by a significant reduction in the expression of pro-apoptotic markers such as Bax and caspase-3, and an increase in the expression of the anti-apoptotic protein Bcl-2. researchgate.net The protective effects of this compound were reversed by the CB2 receptor antagonist, AM630, confirming the role of the CB2 receptor in mediating these anti-apoptotic actions. researchgate.net

| Model System | Key Findings | Mediating Factors |

| Cisplatin-induced nephrotoxicity in mice | Reduced expression of Bax and caspase-3; Increased expression of Bcl-2. researchgate.net | CB2 receptor activation. researchgate.net |

The anti-inflammatory potential of this compound is a significant aspect of its pharmacological profile, again linked to its CB2 receptor agonism. Studies have shown that this compound can suppress inflammatory cascades. For instance, in the same cisplatin-induced nephrotoxicity model, this compound pretreatment led to a decrease in the renal expression of pro-inflammatory markers including TNF-α, NF-κB (p65), MCP-1, MIP-2, and ICAM-1. researchgate.net Furthermore, in models of neuroinflammation, acute administration of this compound has been shown to inhibit the transcription of TNF-α in the brain. nih.gov This anti-inflammatory activity is crucial for its neuroprotective effects.

| Inflammatory Model | Key Anti-inflammatory Effects | Mechanism |

| Cisplatin-induced nephrotoxicity | Decreased renal expression of TNF-α, NF-κB (p65), MCP-1, MIP-2, and ICAM-1. researchgate.net | CB2 receptor agonism. researchgate.net |

| LPS-induced neuroinflammation | Inhibition of TNF-α transcription in the brain. nih.gov | CB2 receptor activation. nih.gov |

This compound has demonstrated notable antioxidant effects, contributing to its neuroprotective potential. In a model of cisplatin-induced kidney damage, treatment with this compound was associated with a reduction in lipid peroxidation and an increase in glutathione (B108866) levels. researchgate.net In neurological models, particularly those involving lipopolysaccharide (LPS)-induced neuroinflammation, this compound has been shown to combat oxidative stress. nih.govfrontiersin.org It helps in preventing the decline of antioxidant enzymes like glutathione (GSH) and catalase. frontiersin.org These antioxidant actions are believed to be a consequence of its CB2 receptor activation, which helps to mitigate the cellular damage caused by reactive oxygen species. researchgate.netnih.gov

| Model | Antioxidant Effects |

| Cisplatin-induced nephrotoxicity | Reduced lipid peroxidation, increased glutathione. researchgate.net |

| LPS-induced neuroinflammation | Prevention of the decline in antioxidant enzymes (GSH, catalase). frontiersin.org |

Anti-inflammatory Actions

Neuroprotective Potential in Conditions of Neuroinflammation

The neuroprotective effects of this compound are closely linked to its ability to counteract neuroinflammation and oxidative stress. Research indicates that it can act as a selective agonist for the CB2 receptor, showing potential in protecting against neuroinflammatory conditions. In animal models, administration of this compound has been shown to mitigate behavioral changes induced by lipopolysaccharide (LPS), suggesting a role in managing neurodegenerative diseases. nih.gov By activating CB2 receptors, this compound can reduce the release of pro-inflammatory cytokines, thereby preventing neuronal cell death associated with neurodegenerative diseases. nih.gov Studies have also explored its potential in experimental models of Alzheimer's disease, where it was found to attenuate learning and memory impairment. researchgate.net

Modulation of Neuropathic Pain

This compound has shown promise in the management of neuropathic pain, a condition often associated with neuroinflammation. Studies have indicated that it can alleviate symptoms associated with neuropathic pain through the activation of CB2 receptors. This suggests its potential application in managing chronic pain conditions that have an inflammatory component. The activation of CB2 receptors by this compound is thought to inhibit the activation of microglia, which are key players in the initiation and maintenance of neuropathic pain.

Anxiolytic-like Behaviors

Investigations into the neuropharmacological effects of this compound have revealed its potential to modulate emotional responses and exhibit anxiolytic-like behaviors. In chronic models, the administration of this compound has led to a significant reduction in anxiety-like behaviors. This effect is attributed to the modulation of CB2 receptors, supporting its potential use in treating anxiety disorders. However, it is worth noting that the role of CB2 receptor modulation in anxiety is complex, with some conflicting data from other CB2 receptor ligands. researchgate.net

Antimicrobial Activity

The isatin scaffold, a privileged structure in medicinal chemistry, has been the basis for the development of numerous compounds with a wide range of pharmacological activities. nih.gov this compound, a key derivative, has been a subject of interest for its potential antimicrobial properties, including activity against mycobacteria, bacteria, and fungi.

Antimycobacterial Agents

Derivatives of this compound have been investigated as potential agents against Mycobacterium tuberculosis. For instance, the condensation of N-1-phenyl isatin with aryl aldehydes in the presence of ammonium (B1175870) acetate (B1210297) and glacial acetic acid has yielded N-1-phenyl-3-substituted phenyl indole (B1671886) (2,3) imidazole derivatives, which have been screened for their antimycobacterial activity. biomedpharmajournal.org One such derivative demonstrated excellent in vitro antitubercular activity against Mycobacterium tuberculosis. biomedpharmajournal.org The lipophilicity of isatin-hydrazide derivatives has been identified as a crucial factor for their antimycobacterial activity, with a preference for halogen substituents over hydrogen. nih.gov

Furthermore, this compound is considered a precursor for the synthesis of indolin-2,3-dione Schiff bases, which have shown potential as antimycobacterial agents. This highlights its role as a versatile starting material for developing new antitubercular drugs. biomedpharmajournal.orgresearchgate.net Some isatin-quinoline/quinolone hybrids have also exhibited notable anti-mycobacterial properties. sci-hub.red

Antibacterial and Antifungal Potentials

The antibacterial and antifungal activities of this compound derivatives have been explored against a variety of pathogens. While some bis-Schiff bases of isatin did not show activity against Saccharomyces cerevisiae or Candida albicans, other derivatives have demonstrated significant potential. mdpi.com For example, certain cholic acid analogues with a tryptophan moiety have shown high antibacterial activity against Gram-positive Staphylococcus aureus. researchgate.net

The incorporation of a this compound moiety into chitosan (B1678972)/PEG nanoparticles has been shown to exhibit antibacterial activity against common foodborne bacteria such as Escherichia coli and Staphylococcus aureus. researchgate.net The mechanism of action for some of these derivatives is thought to involve the depolarization of the bacterial membrane, suggesting they may act as pore-forming agents. researchgate.net

Metal chelates of isatin derivatives have been found to be more biologically active than the parent ligands, showing enhanced antibacterial and antifungal properties. ukm.my The diverse structural modifications of the isatin core, such as the creation of isatin-azole hybrids, have led to compounds with promising antibacterial activities against both Gram-positive and Gram-negative bacteria. sci-hub.red

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Class | Target Organism | Key Findings | Reference |

|---|---|---|---|

| N-1-phenyl-3-substituted phenyl indole (2,3) imidazole | Mycobacterium tuberculosis | Excellent in vitro antitubercular activity observed. | biomedpharmajournal.org |

| Indolin-2,3-dione Schiff bases | Mycobacterium tuberculosis | Considered promising antimycobacterial agents. | |

| Isatin-quinoline/-quinolone hybrids | Mycobacteria | Demonstrated excellent anti-mycobacterial properties. | sci-hub.red |

| This compound incorporated chitosan/PEG nanoparticles | Escherichia coli, Staphylococcus aureus | Exhibited antibacterial activity against common food poisoning bacteria. | researchgate.net |

| Cholic acid analogues with tryptophan | Staphylococcus aureus | Showed high antibacterial potency. | researchgate.net |

| Isatin-azole hybrids | Gram-positive and Gram-negative bacteria | Displayed promising antibacterial activities. | sci-hub.red |

| Isatin-based metal chelates | Various bacteria and fungi | Showed greater biological activity than the uncomplexed ligands. | ukm.my |

Antiviral Properties

The antiviral potential of this compound and its derivatives has been an active area of research, with studies exploring their efficacy against a range of viruses, including HIV, influenza, and herpes simplex virus.

Anti-HIV Activity

This compound has been identified as a potential anti-HIV drug. researchgate.net Research has focused on its interaction with transport proteins like bovine serum albumin to understand its binding dynamics, which is crucial for its therapeutic potential. researchgate.net The binding of this compound to these proteins is thought to be driven primarily by ionic interactions. researchgate.net

Derivatives of isatin, including Schiff and Mannich bases, are known to possess anti-HIV properties. mdpi.com Some isatin-based compounds have been designed as HIV capsid binders. For instance, novel phenylalanine derivatives synthesized via the Ugi four-component reaction have shown low-micromolar inhibitory potency against HIV. nih.gov Specifically, some of these compounds demonstrated notable activity against both HIV-1 and HIV-2. nih.govmdpi.com The interaction of these derivatives with the HIV capsid protein (CA) has been confirmed through surface plasmon resonance (SPR) binding assays. nih.gov

Broad-Spectrum Antiviral Evaluation (e.g., Influenza H1N1, HSV-1, COX-B3)

The antiviral activity of isatin derivatives extends beyond HIV. A series of novel isatin derivatives were synthesized and evaluated for their broad-spectrum antiviral activities against influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3). nih.gov Several of these compounds displayed high antiviral activity with very low IC50 values against these viruses. nih.govacademicjournals.org For example, certain compounds showed significant inhibitory effects on H1N1, HSV-1, and COX-B3. nih.govmdpi.com

Interaction with Viral Proteins and Replication Inhibition